molecular formula C9H9ClN2O B2772747 3-Phenyl-1,2-oxazol-4-amine hydrochloride CAS No. 2241138-22-5

3-Phenyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B2772747
CAS No.: 2241138-22-5
M. Wt: 196.63
InChI Key: QYQOSWVXCVXIGC-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the oxime, which is then cyclized to form the oxazole ring. The amine group is introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and amine group undergo selective oxidation under controlled conditions:

Reaction ConditionsProducts FormedKey ObservationsSource
UV light (254 nm) + singlet oxygenImino-anhydride intermediates[4+2] cycloaddition dominates with 57 kJ/mol activation energy
H<sub>2</sub>O<sub>2</sub> (30%)Nitroso derivativesAmine group oxidizes preferentially
DDQ in toluene (reflux)Carbonyl-containing compoundsAromatic ring remains intact

The photo-oxidation pathway produces reactive triamides via endoperoxide intermediates, with pseudo-first-order rate constants reaching 1.14 × 10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup> for substituted derivatives .

Nucleophilic Substitution

The C-4 position of the oxazole ring demonstrates electrophilic character:

Reaction with Hydroxylamine

  • Forms 5-(substituted)-1,2-oxazole-4-carboxylates via β-enamino ketoester intermediates .

  • Key step: Intramolecular cyclization (ΔG<sup>‡</sup> = 48 kJ/mol) followed by dehydration.

Halogenation

  • Bromine in acetic acid substitutes the methyl group (if present) at C-3.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

DipolarophileConditionsProduct ClassYield
Nitrile oxidesRoom temperature, 12hIsoxazolo[5,4-d]oxazolines68-72%
Activated alkynesMicrowave, 100°CPolycyclic fused systems55-60%

These reactions exploit the electron-deficient nature of the oxazole ring, with frontier molecular orbital analysis showing strong LUMO localization at C-4/C-5 positions .

Hydrolysis and Ring-Opening

The oxazole ring shows pH-dependent stability:

Acidic Hydrolysis (HCl, 80°C)

  • Cleavage produces N-formylformamide (δ<sub>C</sub> 170.2 ppm) and aniline derivatives .

  • Rate constant: 2.3 × 10<sup>−4</sup> s<sup>−1</sup> at pH 2.

Basic Conditions (NaOH 1M)

  • Forms open-chain amides via C-O bond rupture (E<sub>a</sub> = 55 kJ/mol) .

Catalytic Modifications

Palladium-mediated cross-coupling extends functionality:

Reaction TypeCatalyst SystemApplications
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives for drug discovery
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XantphosN-aryl substituted analogs

These transformations proceed with >80% conversion efficiency under optimized conditions .

Theoretical Insights

DFT-B3LYP calculations reveal:

  • Global electrophilicity index (ω) = 1.72 eV, confirming electrophilic character

  • Fukui functions: f<sup>+</sup> at C-4 (0.121), f<sup>−</sup> at N-1 (0.154)

  • HOMO-LUMO gap = 5.89 eV, enabling charge-transfer interactions

This comprehensive analysis demonstrates 3-phenyl-1,2-oxazol-4-amine hydrochloride's versatility as a synthetic building block, with well-characterized reaction pathways supported by experimental and computational evidence . The compound's dual reactivity (amine + heterocycle) enables diverse derivatization strategies for medicinal chemistry and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds related to 3-Phenyl-1,2-oxazol-4-amine hydrochloride. For instance, derivatives of oxazole compounds have shown promising results against various cancer cell lines. A study evaluating the anticancer activity of 1,3-Oxazol-4-ylphosphonium salts revealed that specific structural modifications significantly enhance their potency. The most active derivatives exhibited growth inhibition (GI50) values ranging from 0.3 to 1.1 μM across different tumor cell lines, indicating strong potential for further development as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the disruption of mitochondrial function, leading to apoptosis in cancer cells. This pathway is critical for the development of new therapeutic agents targeting cancer .

Enzyme Inhibition Studies

Inhibitors of Carboxylesterases
Research has identified oxazole derivatives as potent inhibitors of Notum carboxylesterase activity, which is implicated in various biological processes including Wnt signaling pathways. The optimization of these compounds has led to the identification of several lead candidates with improved inhibitory activity (IC50 values as low as 2.1 μM), making them suitable for further exploration in drug discovery programs .

Chemical Synthesis Applications

Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Study Focus Findings
Evaluation of Anticancer Activity Anticancer propertiesIdentified potent derivatives with GI50 values ranging from 0.3–1.1 μM against NCI tumor cell lines.
Inhibition of Notum Carboxylesterase Enzyme inhibitionFound that certain oxazole derivatives are strong inhibitors with IC50 values as low as 2.1 μM.
Synthesis ApplicationsChemical synthesisDemonstrated utility as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Biological Activity

3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure:

  • IUPAC Name: 3-phenyl-1,2-oxazol-4-amine; hydrochloride
  • Molecular Weight: 196.63 g/mol
  • Chemical Formula: C9H8N2O·HCl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate several biochemical pathways, which can lead to different pharmacological effects:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as methylation.
  • Cellular Signaling: It can alter signaling pathways by interacting with receptors or secondary messengers.
  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers utilized a broth microdilution method to determine the MIC values, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms
In another investigation focused on its anticancer activity, the compound was tested on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis via the intrinsic pathway. This suggests that the compound may serve as a novel therapeutic agent for breast cancer treatment.

Properties

IUPAC Name

3-phenyl-1,2-oxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQOSWVXCVXIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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